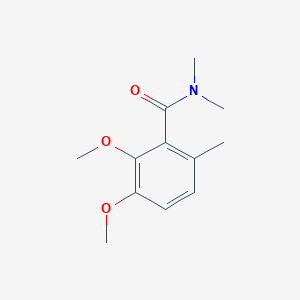
2,3-Dimethoxy-N,N,6-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimetoxi-N,N,6-trimetilbenzamida es un compuesto químico con la fórmula molecular C12H17NO3. Es un derivado de la benzamida, caracterizado por la presencia de dos grupos metoxi y tres grupos metilo unidos al anillo de benceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,3-Dimetoxi-N,N,6-trimetilbenzamida generalmente implica la reacción de ácido 2,3-dimetoxi benzoico con N,N,6-trimetil anilina en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía en columna .
Métodos de Producción Industrial
En entornos industriales, la producción de 2,3-Dimetoxi-N,N,6-trimetilbenzamida puede implicar métodos más escalables como la síntesis de flujo continuo. Este enfoque permite un mejor control sobre las condiciones de reacción y los rendimientos, lo que lo hace adecuado para la producción a gran escala. El uso de sistemas automatizados y técnicas de purificación avanzadas garantiza la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
2,3-Dimetoxi-N,N,6-trimetilbenzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi pueden oxidarse para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo amida puede reducirse a una amina utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: Los grupos metoxi pueden sustituirse con otros grupos funcionales a través de reacciones de sustitución aromática nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Hidruro de aluminio y litio (LiAlH4) en éter anhidro.
Sustitución: Hidruro de sodio (NaH) u otras bases fuertes en disolventes apróticos polares como el dimetilsulfóxido (DMSO).
Productos Principales
Oxidación: Formación de ácido 2,3-dimetoxi benzoico o 2,3-dimetoxi benzaldehído.
Reducción: Formación de 2,3-dimetoxi-N,N,6-trimetil anilina.
Sustitución: Formación de varias benzamidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2,3-Dimetoxi-N,N,6-trimetilbenzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antibacterianas.
Medicina: Se explora por sus posibles efectos terapéuticos, como las propiedades antiinflamatorias y analgésicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2,3-Dimetoxi-N,N,6-trimetilbenzamida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antioxidante se atribuye a su capacidad para eliminar radicales libres y quelar iones metálicos. La actividad antibacteriana probablemente se deba a su interacción con las membranas celulares bacterianas, lo que lleva a la alteración de la integridad de la membrana e inhibición del crecimiento bacteriano .
Comparación Con Compuestos Similares
Compuestos Similares
2,3-Dimetoxi benzamida: Carece de los grupos metilo adicionales, lo que da como resultado diferentes propiedades químicas y biológicas.
N,N,6-Trimetil benzamida:
2,3-Dimetoxi-N,N-dimetil benzamida: Estructura similar pero con menos grupos metilo, lo que lleva a variaciones en su comportamiento químico.
Unicidad
2,3-Dimetoxi-N,N,6-trimetilbenzamida es única debido a la presencia de ambos grupos metoxi y metilo, lo que confiere propiedades químicas y reactividad distintas. Esta combinación de grupos funcionales la convierte en un compuesto versátil para diversas aplicaciones en investigación e industria .
Propiedades
Número CAS |
870282-61-4 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2,3-dimethoxy-N,N,6-trimethylbenzamide |
InChI |
InChI=1S/C12H17NO3/c1-8-6-7-9(15-4)11(16-5)10(8)12(14)13(2)3/h6-7H,1-5H3 |
Clave InChI |
KWUXJGAAXSUNRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)OC)OC)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


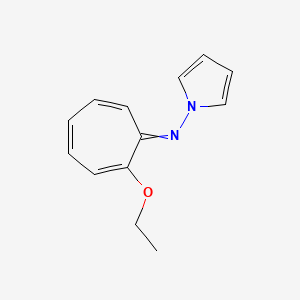

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)


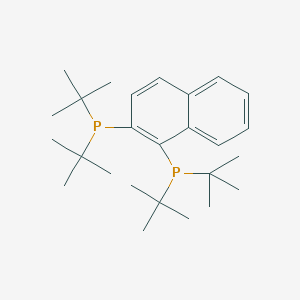
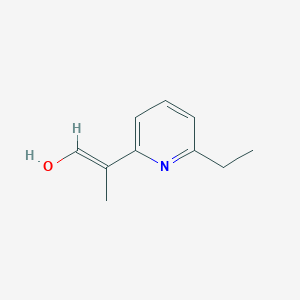
![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)
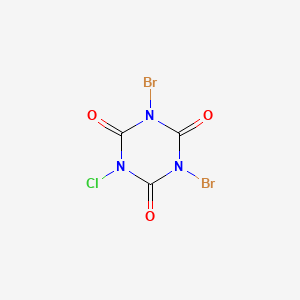
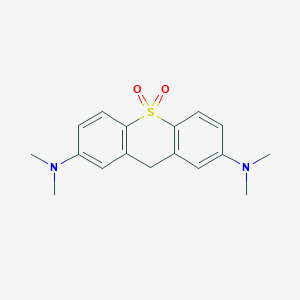
![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)
![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)
